6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chloro and fluoro groups, a pyrazole moiety, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, such as 2-chloro-5-fluoropyridine, which can be synthesized from commercially available precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under appropriate conditions.
Cyclization and Condensation: The pyrazole ring can be involved in various cyclization and condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and the pyrazole ring is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide
- 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-thiol
Uniqueness
Compared to similar compounds, 6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Properties
IUPAC Name |
6-chloro-5-fluoro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4O2S/c1-8(2)6-18-7-9(4-16-18)17-21(19,20)10-3-11(14)12(13)15-5-10/h3-5,7-8,17H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQYUPUVWTZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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